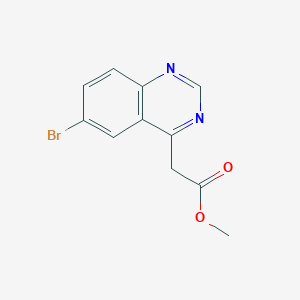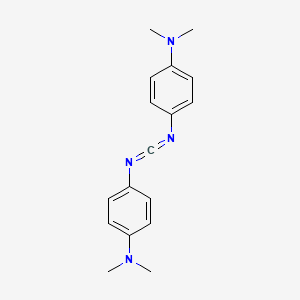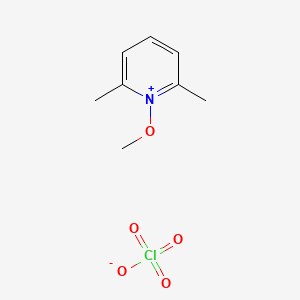
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H12ClNO5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate typically involves the reaction of 2,6-dimethylpyridine with methanol in the presence of a strong acid, such as perchloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .
Chemical Reactions Analysis
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxy-2,6-dimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
2,6-Dimethylpyridine: A precursor in the synthesis of the compound.
1-Methoxy-2,6-dimethylpyridinium chloride: A similar compound with chloride instead of perchlorate.
1-Methoxy-2,6-dimethylpyridinium bromide: Another similar compound with bromide instead of perchlorate.
The uniqueness of this compound lies in its specific perchlorate anion, which can influence its reactivity and applications .
Properties
CAS No. |
1693-97-6 |
|---|---|
Molecular Formula |
C8H12ClNO5 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-methoxy-2,6-dimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H12NO.ClHO4/c1-7-5-4-6-8(2)9(7)10-3;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XWAXPMGUSCKFCU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
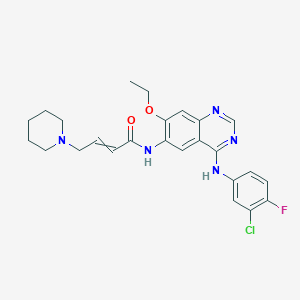
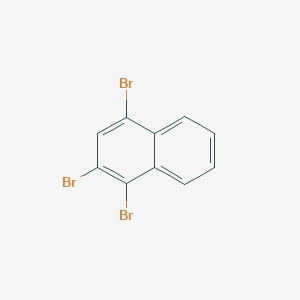
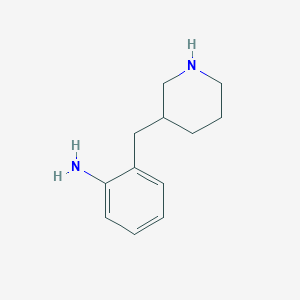
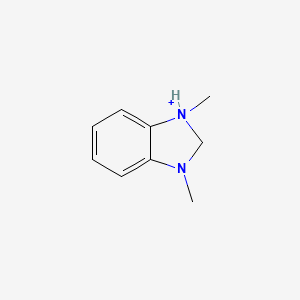
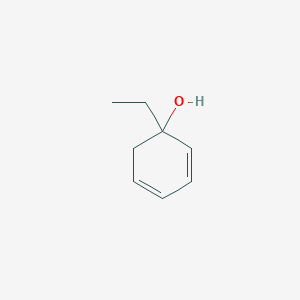
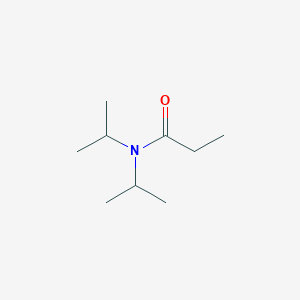
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)


